molecular formula C19H18N2OS2 B2605383 N-(4-phenylthiazol-2-yl)-4-(phenylthio)butanamide CAS No. 922924-70-7

N-(4-phenylthiazol-2-yl)-4-(phenylthio)butanamide

Cat. No. B2605383
M. Wt: 354.49
InChI Key: NMCILJLIWXWFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenylthiazol-2-yl)-4-(phenylthio)butanamide, also known as PTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTB is a thiazole-based compound that has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

DPP-4 Inhibitory Activity

A series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides were investigated for their dipeptidyl peptidase IV (DPP-4) inhibitory activity. Introduction of a 4-phenylthiazol-2-yl group demonstrated highly potent DPP-4 inhibitory activity, with one derivative significantly reducing blood glucose excursion in an oral glucose tolerance test by oral administration (Nitta et al., 2012).

Synthesis of Functionalized 2-(Hetaryl)thiazoles

Efficient synthesis of new functionalized 2-(hetaryl)thiazoles was described through reactions involving 3-oxo-N-(4-phenylthiazol-2-yl)butanamide. The process involved reactions with diazotized heterocyclic amine, phenyl isothiocyanate, dimethylformamide–dimethylacetal, and hydrazine hydrate, leading to the production of previously unknown ring systems with potential pharmacological applications (Bondock et al., 2013).

Tyrosinase and Melanin Inhibitors

In a study focusing on the synthesis, molecular docking, dynamic simulations, kinetic mechanism, and cytotoxicity evaluation, various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides were synthesized. These compounds showed significant inhibitory potential against mushroom tyrosinase and effectively reduced pigments in zebrafish, indicating their potential as depigmentation agents with minimal side effects (Raza et al., 2019).

Urease Inhibitors

A study involving the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides demonstrated potent in vitro inhibitory potential against the urease enzyme. This suggests the compounds' potential as therapeutic agents in drug designing programs, supported by in silico studies and mild cytotoxicity towards cell membranes (Nazir et al., 2018).

Anticancer Activity

Research on the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety revealed potent anticancer activities. Specific compounds showed significant in vitro anticancer activity against the HepG-2 cell line, suggesting a promising avenue for the development of new anticancer agents (Gomha et al., 2017).

properties

IUPAC Name

4-phenylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c22-18(12-7-13-23-16-10-5-2-6-11-16)21-19-20-17(14-24-19)15-8-3-1-4-9-15/h1-6,8-11,14H,7,12-13H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCILJLIWXWFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenylthiazol-2-yl)-4-(phenylthio)butanamide

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